

5-Fluoronicotinonitrile CAS number 696-42-4 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoronicotinonitrile

Cat. No.: B1322411

[Get Quote](#)

5-Fluoronicotinonitrile: A Technical Overview

CAS Number: 696-42-4

Synonyms: 5-Fluoro-3-pyridinecarbonitrile, 3-Cyano-5-fluoropyridine

This technical guide provides a summary of the available information on **5-Fluoronicotinonitrile**, a fluorinated pyridine derivative of interest in chemical synthesis and potentially in drug discovery. While a comprehensive dataset is not publicly available, this document consolidates the known properties, safety information, and potential applications based on existing literature and supplier data.

Core Properties

5-Fluoronicotinonitrile is a solid or semi-solid at room temperature. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	$C_6H_3FN_2$	[1]
Molecular Weight	122.10 g/mol	[1]
Boiling Point	195.6 °C at 760 mmHg	N/A
Flash Point	72.1 °C	N/A
Physical Form	Solid or Semi-solid	N/A
Purity	Typically ≥97%	N/A

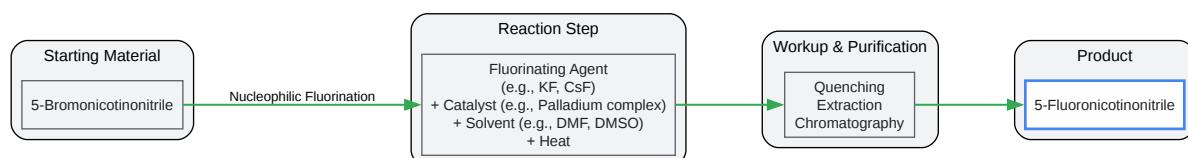
Spectroscopic Data

Detailed experimental spectral data (1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **5-Fluoronicotinonitrile** is not readily available in the public domain. However, based on its structure, the following characteristic signals can be anticipated:

- 1H NMR: Signals corresponding to the three aromatic protons on the pyridine ring. The fluorine atom will cause splitting of the signals of adjacent protons.
- ^{13}C NMR: Six distinct signals for the carbon atoms in the pyridine ring and the nitrile group. The carbon atom attached to the fluorine will show a characteristic large coupling constant.
- IR Spectroscopy: Characteristic peaks for the C≡N (nitrile) stretch, C-F stretch, and aromatic C-H and C=C/C=N vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

5-Fluoronicotinonitrile is classified as a hazardous substance. The following safety information is based on the Globally Harmonized System (GHS).


Hazard	Code	Description
Pictogram	GHS07	Exclamation Mark
Signal Word	Warning	
Hazard Statements	H317	May cause an allergic skin reaction.
H319		Causes serious eye irritation.
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

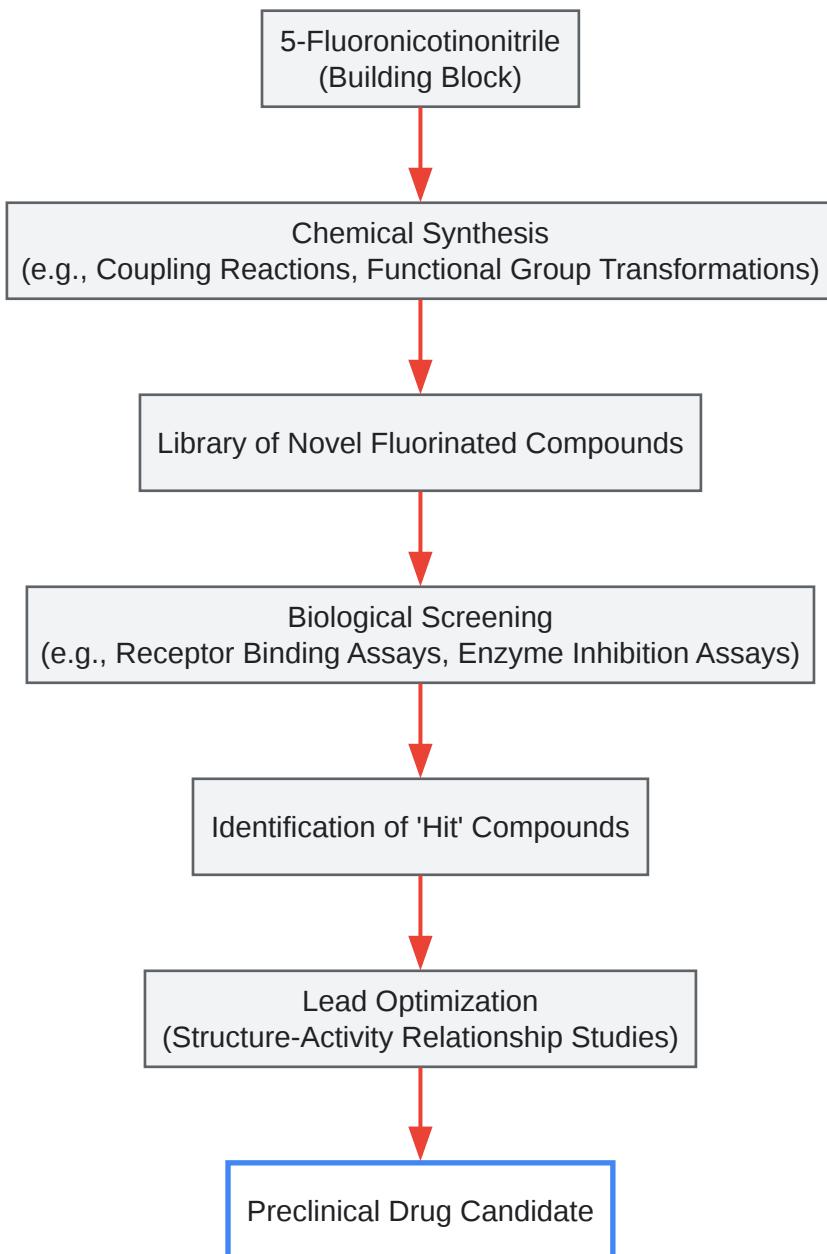
Storage: Store in an inert atmosphere, typically at 2-8 °C.

Synthesis and Reactivity

A detailed, publicly available experimental protocol for the synthesis of **5-Fluoronicotinonitrile** is currently unavailable. However, synthetic routes for structurally similar compounds, such as **2-chloro-5-fluoronicotinonitrile** and **5-bromo-3-fluoropyridine-2-carbonitrile**, have been reported.[2][3] These methods often involve the dehydration of a corresponding amide or the substitution of a halogen. A plausible synthetic pathway could involve the fluorination of a precursor such as **5-aminonicotinonitrile** or **5-bromonicotinonitrile**.

The following diagram illustrates a generalized, hypothetical synthesis workflow based on common organic chemistry transformations for preparing fluorinated pyridines from a bromo-precursor.

[Click to download full resolution via product page](#)


Caption: Hypothetical workflow for the synthesis of **5-Fluoronicotinonitrile**.

Applications in Research and Drug Development

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles and enhanced biological activity.

While specific biological data for **5-Fluoronicotinonitrile** is scarce in publicly accessible literature, its structural motif suggests it could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. There are general references to the potential for fluorinated pyridines to interact with neurological receptors and modulate cytokine responses, but no specific studies involving **5-Fluoronicotinonitrile** have been identified.^{[4][5]} Further research is required to elucidate the specific biological activities and potential mechanisms of action of this compound and its derivatives.

The logical relationship for its potential application in drug discovery is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing **5-Fluoronicotinonitrile**.

Conclusion

5-Fluoronicotinonitrile is a commercially available fluorinated pyridine derivative with potential as a synthetic intermediate. While its fundamental properties and safety information are documented, a comprehensive public profile, including detailed experimental protocols for its synthesis, extensive spectroscopic data, and specific biological activity, is currently lacking.

Further research and publication of such data would be invaluable to the scientific community, particularly for researchers in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-FLUOROPYRIDINE-3-CARBONITRILE | CAS 696-42-4 [matrix-fine-chemicals.com]
- 2. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Fluoronicotinonitrile CAS number 696-42-4 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322411#5-fluoronicotinonitrile-cas-number-696-42-4-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com